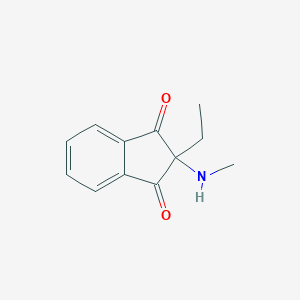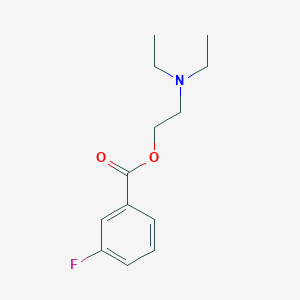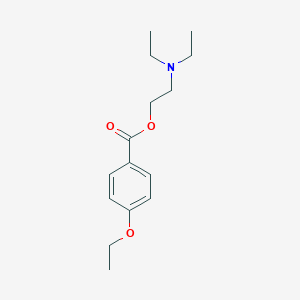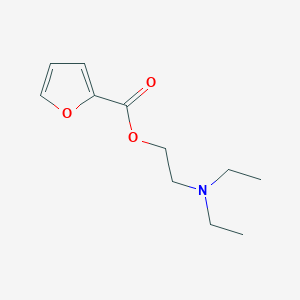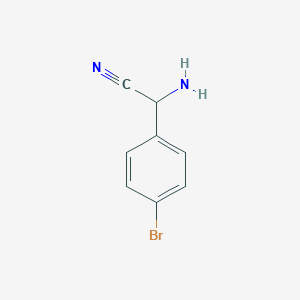![molecular formula C16H23N3S B184748 2-(2,3-Dimethylphenyl)-7-methyl-1,2,4-triazaspiro[4.5]decane-3-thione CAS No. 5852-57-3](/img/structure/B184748.png)
2-(2,3-Dimethylphenyl)-7-methyl-1,2,4-triazaspiro[4.5]decane-3-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DMPT is a sulfur-containing compound that was first synthesized in the 1960s. It has since been studied for its potential use as a feed additive in the aquaculture industry, where it has been shown to increase feed intake, growth rate, and survival of various aquatic species. DMPT has also been studied for its potential use in animal feed, where it has been shown to improve nutrient utilization and reduce environmental pollution.
作用機序
The exact mechanism of action of DMPT is not fully understood, but it is believed to act as a feed attractant and growth promoter. DMPT has been shown to increase the secretion of digestive enzymes and improve the absorption of nutrients in the gut, leading to improved growth and feed conversion efficiency.
生化学的および生理学的効果
DMPT has been shown to have a number of biochemical and physiological effects on aquatic species and livestock. In aquatic species, DMPT has been shown to increase the activity of digestive enzymes, improve the absorption of nutrients, and enhance immune function. In livestock, DMPT has been shown to improve nutrient utilization, reduce environmental pollution, and enhance growth performance.
実験室実験の利点と制限
DMPT has a number of advantages for use in lab experiments, including its stability, ease of use, and low cost. However, there are also some limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are a number of future directions for research on DMPT, including its potential use in other animal species and its effects on gut microbiota. Other areas of research could include the development of new synthesis methods for DMPT, the optimization of dosages for different animal species, and the investigation of potential side effects or interactions with other feed additives.
In conclusion, DMPT is a synthetic compound that has been extensively studied for its potential use in animal feed and aquaculture. Its mechanism of action is not fully understood, but it is believed to act as a feed attractant and growth promoter. DMPT has a number of biochemical and physiological effects on aquatic species and livestock, and there are a number of future directions for research on this compound.
合成法
DMPT can be synthesized using a variety of methods, including the reaction of 2,3-dimethylphenyl hydrazine with 7-methyl-1,2,4-triazaspiro[4.5]decane-3-thione in the presence of sulfuric acid. Other methods include the reaction of 2,3-dimethylphenyl isothiocyanate with 7-methyl-1,2,4-triazaspiro[4.5]decane-3-amine, or the reaction of 2,3-dimethylphenyl isocyanate with 7-methyl-1,2,4-triazaspiro[4.5]decane-3-thiol.
科学的研究の応用
DMPT has been extensively studied for its potential use in animal feed and aquaculture. In aquaculture, DMPT has been shown to increase feed intake, growth rate, and survival of various aquatic species, including shrimp, fish, and crustaceans. DMPT has also been studied for its potential use in animal feed, where it has been shown to improve nutrient utilization and reduce environmental pollution.
特性
CAS番号 |
5852-57-3 |
|---|---|
製品名 |
2-(2,3-Dimethylphenyl)-7-methyl-1,2,4-triazaspiro[4.5]decane-3-thione |
分子式 |
C16H23N3S |
分子量 |
289.4 g/mol |
IUPAC名 |
2-(2,3-dimethylphenyl)-7-methyl-1,2,4-triazaspiro[4.5]decane-3-thione |
InChI |
InChI=1S/C16H23N3S/c1-11-6-5-9-16(10-11)17-15(20)19(18-16)14-8-4-7-12(2)13(14)3/h4,7-8,11,18H,5-6,9-10H2,1-3H3,(H,17,20) |
InChIキー |
CDIBYUNHSPSUBW-UHFFFAOYSA-N |
SMILES |
CC1CCCC2(C1)NC(=S)N(N2)C3=CC=CC(=C3C)C |
正規SMILES |
CC1CCCC2(C1)NC(=S)N(N2)C3=CC=CC(=C3C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



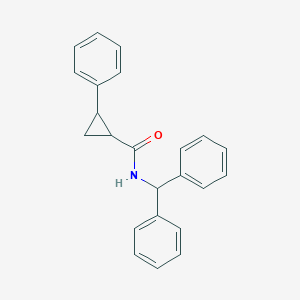
![6-(4-Ethoxyphenyl)-3-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B184668.png)

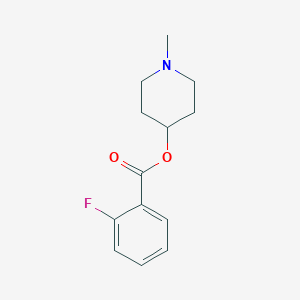
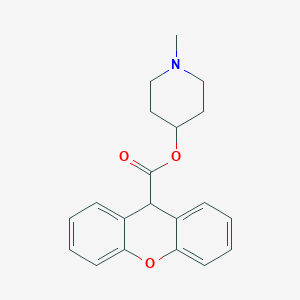

![6-(Phenoxymethyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B184678.png)
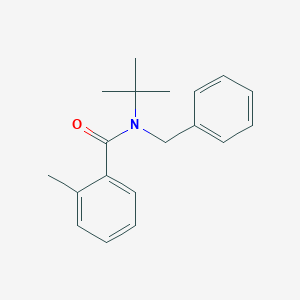
![4-[(Diethylamino)methyl]benzoic acid](/img/structure/B184680.png)
